![molecular formula C17H34N2O2 B13178438 tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate: is a synthetic organic compound with the molecular formula C17H34N2O2. It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4,4-dimethyl-2-(piperidin-2-yl)pentyl group . This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of N-Boc-piperidine and a suitable alkylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted piperidine derivatives
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: It is used in the synthesis of various bioactive molecules and pharmacophores .
Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler derivative of carbamic acid with similar protective properties.
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another piperidine derivative with similar chemical properties.
tert-Butyl N-(4,4-diethoxybutyl)carbamate: A derivative with different alkyl substituents.
Uniqueness: tert-Butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its piperidine ring and tert-butyl group make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C17H34N2O2 |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
tert-butyl N-(4,4-dimethyl-2-piperidin-2-ylpentyl)carbamate |
InChI |
InChI=1S/C17H34N2O2/c1-16(2,3)11-13(14-9-7-8-10-18-14)12-19-15(20)21-17(4,5)6/h13-14,18H,7-12H2,1-6H3,(H,19,20) |
Clé InChI |
KIMAVXXQFVORIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(CNC(=O)OC(C)(C)C)C1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
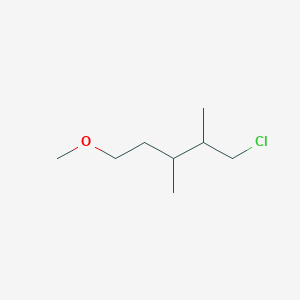
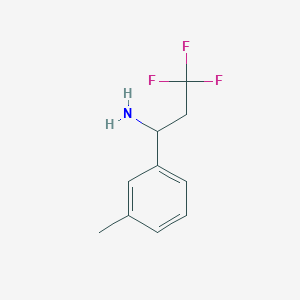
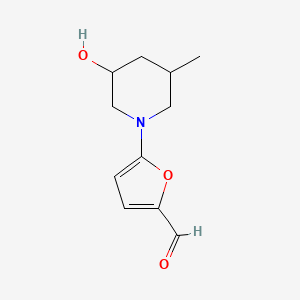

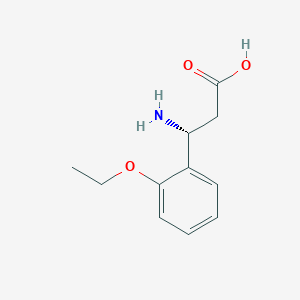
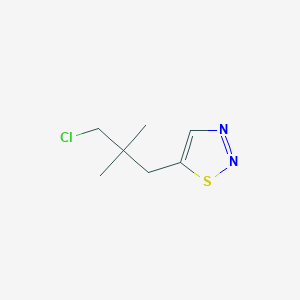
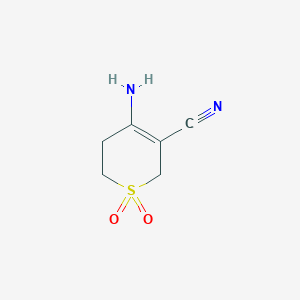
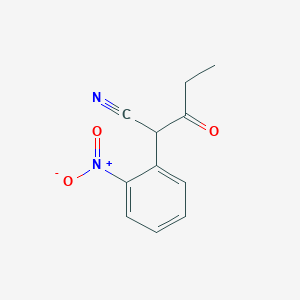
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
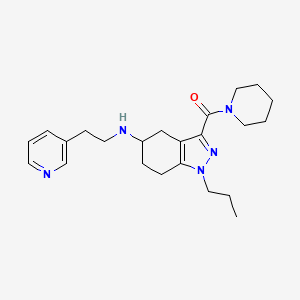
![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
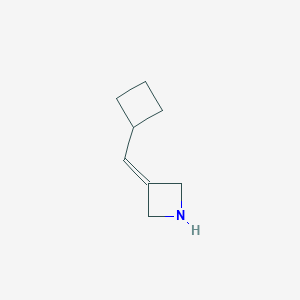
![2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13178437.png)
